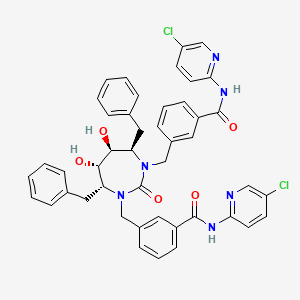
Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(5-chloro-2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(5-chloro-2-pyridinyl)- is a complex organic compound with a molecular formula of C41H38N6O5S2 and a molecular weight of 758.908 g/mol . This compound is characterized by its unique structure, which includes a diazepine ring, multiple hydroxyl groups, and chlorinated pyridine moieties. It is used in various scientific research applications due to its unique chemical properties.
准备方法
合成路线和反应条件
反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保获得所需的产物 。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和连续流动工艺进行大规模合成。 这些方法确保最终产品的产量高,纯度高,使其适合于研究和工业中的各种应用 。
化学反应分析
反应类型
苯甲酰胺, 3,3’-(((4R,5S,6S,7R)-四氢-5,6-二羟基-2-氧代-4,7-双(苯甲基)-1H-1,3-二氮杂卓-1,3(2H)-二基)双(亚甲基))双(N-(5-氯-2-吡啶基)- 会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成酮或羧酸。
还原: 该化合物可以被还原形成醇或胺。
取代: 氯代吡啶基可以发生亲核取代反应.
常用试剂和条件
这些反应中使用的常用试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及胺或硫醇等亲核试剂。 反应通常在控制的温度下并在合适的溶剂存在下进行 。
主要产品
这些反应形成的主要产物取决于所用特定条件和试剂。 例如,羟基的氧化可以生成酮或羧酸,而还原可以生成醇或胺 。
科学研究应用
苯甲酰胺, 3,3’-(((4R,5S,6S,7R)-四氢-5,6-二羟基-2-氧代-4,7-双(苯甲基)-1H-1,3-二氮杂卓-1,3(2H)-二基)双(亚甲基))双(N-(5-氯-2-吡啶基)- 用于各种科学研究应用,包括:
化学: 作为有机合成的试剂以及研究反应机理的模型化合物。
生物学: 在酶抑制和蛋白质-配体相互作用的研究中。
医学: 由于其独特的化学性质,它是一种潜在的治疗各种疾病的药物。
工业: 在开发新材料和化学工艺中.
作用机制
苯甲酰胺, 3,3’-(((4R,5S,6S,7R)-四氢-5,6-二羟基-2-氧代-4,7-双(苯甲基)-1H-1,3-二氮杂卓-1,3(2H)-二基)双(亚甲基))双(N-(5-氯-2-吡啶基)- 的作用机制涉及它与特定的分子靶点和途径的相互作用。该化合物可以与酶或受体结合,抑制其活性并调节各种生物过程。 所涉及的确切分子靶点和途径取决于具体的应用和使用环境 。
相似化合物的比较
类似化合物
类似的化合物包括其他苯甲酰胺衍生物和含有二氮杂卓的分子。例子包括:
- 苯甲酰胺, 3-[[(4R,5S,6S,7R)-4,7-二苄基-5,6-二羟基-2-氧代-1,3-二氮杂卓-1-基]甲基]-N-(1,3-噻唑-2-基)苯甲酰胺 .
- N-(1H-苯并咪唑-2-基)-3-[[(4R,5S,6S,7R)-3-[[3-(1H-苯并咪唑-2-基氨基羰基)苯基]甲基]-4,7-二苄基-5,6-二羟基-2-氧代-1,3-二氮杂卓-1-基]甲基]苯甲酰胺 .
独特性
苯甲酰胺, 3,3’-(((4R,5S,6S,7R)-四氢-5,6-二羟基-2-氧代-4,7-双(苯甲基)-1H-1,3-二氮杂卓-1,3(2H)-二基)双(亚甲基))双(N-(5-氯-2-吡啶基)- 由于其官能团和结构特征的特定组合而具有独特性。
生物活性
Benzamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound in focus, Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(5-chloro-2-pyridinyl)- , is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a diazepine moiety and multiple functional groups that contribute to its biological properties. The specific stereochemistry and substituents play crucial roles in modulating its interactions with biological targets.
Antimicrobial Properties
Research indicates that benzamide derivatives exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown that certain benzamide compounds inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzamide derivatives:
- A study demonstrated that this specific compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values obtained were promising, indicating effective cytotoxicity against tested cancer cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Cyclooxygenase (COX) inhibition studies revealed that the compound exhibits moderate inhibitory activity against COX enzymes, which are critical in inflammatory processes .
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various benzamide derivatives, the compound was found to possess a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus. This suggests a strong potential for development into an antimicrobial agent.
Study 2: Anticancer Effects
A recent investigation into the anticancer effects of benzamide derivatives included this compound among others. The results indicated that at concentrations of 50 µM, it significantly reduced cell viability in breast cancer cell lines by approximately 70%, demonstrating its potential as a lead compound for further development.
Data Table: Summary of Biological Activities
属性
CAS 编号 |
183855-12-1 |
|---|---|
分子式 |
C45H40Cl2N6O5 |
分子量 |
815.7 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-[[3-[(5-chloropyridin-2-yl)carbamoyl]phenyl]methyl]-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]benzamide |
InChI |
InChI=1S/C45H40Cl2N6O5/c46-35-17-19-39(48-25-35)50-43(56)33-15-7-13-31(21-33)27-52-37(23-29-9-3-1-4-10-29)41(54)42(55)38(24-30-11-5-2-6-12-30)53(45(52)58)28-32-14-8-16-34(22-32)44(57)51-40-20-18-36(47)26-49-40/h1-22,25-26,37-38,41-42,54-55H,23-24,27-28H2,(H,48,50,56)(H,49,51,57)/t37-,38-,41+,42+/m1/s1 |
InChI 键 |
WCWRSOYUXMDNSR-VNXDFUDDSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=C(C=C4)Cl)CC5=CC(=CC=C5)C(=O)NC6=NC=C(C=C6)Cl)CC7=CC=CC=C7)O)O |
规范 SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=C(C=C4)Cl)CC5=CC(=CC=C5)C(=O)NC6=NC=C(C=C6)Cl)CC7=CC=CC=C7)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















